

In-Depth Technical Guide: Target Protein Binding Affinity of BMS-777607

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of BMS-777607, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways to support further research and development efforts. Initial searches for "BMS-770767" suggest a typographical error, with the preponderance of scientific literature referring to the c-Met inhibitor as BMS-777607. This guide will proceed with the corrected compound name.

Quantitative Binding Affinity and Kinase Selectivity

BMS-777607 is a multi-targeted kinase inhibitor with high affinity for the c-Met receptor and other members of the Met-related kinase family. The following tables summarize the quantitative data on its binding affinity and selectivity profile.

Table 1: Binding Affinity of BMS-777607 for Primary Target Kinases



Target Protein	Binding Affinity (Ki)	Inhibition Concentration (IC50)	Assay Type
c-Met	3.9 nM[1]	< 1 nM (HGF- stimulated autophosphorylation in PC-3 and DU145 cells)[2], 20 nM (in GTL-16 cell lysates)[2]	Cell-free assays[1]
AxI	1.1 nM[2]	Cell-free assays[2]	
Ron	1.8 nM[2]	Cell-free assays[2]	
Tyro3	4.3 nM[2]	Cell-free assays[2]	

Table 2: Selectivity Profile of BMS-777607

BMS-777607 demonstrates significant selectivity for Met-related kinases over other receptor and non-receptor tyrosine kinases. It is reported to be over 40-fold more selective for its primary targets compared to Lck, VEGFR-2, and TrkA/B, and more than 500-fold more selective against a broader panel of other kinases[1][2].

Experimental Protocols

The following sections detail the methodologies used to determine the binding affinity and functional inhibition of BMS-777607.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of BMS-777607 against its target kinases in a cell-free system.

Objective: To quantify the concentration of BMS-777607 required to inhibit 50% of the kinase activity.

Materials:



- Recombinant kinase (e.g., GST-Met)
- Substrate (e.g., poly(Glu/Tyr))
- [y-33P]ATP or unlabeled ATP
- Kinase buffer (e.g., 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT)
- BMS-777607 stock solution (in DMSO)
- Trichloroacetic acid (TCA)
- GF/C unifilter plates
- Scintillation counter

Procedure:

- Prepare serial dilutions of BMS-777607 in DMSO.
- In a reaction plate, combine the recombinant kinase, substrate, and kinase buffer.
- Add the diluted BMS-777607 or DMSO (vehicle control) to the respective wells.
- Initiate the kinase reaction by adding ATP (spiked with [y-33P]ATP).
- Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding cold TCA to precipitate the proteins and phosphorylated substrate.
- Transfer the precipitated material to a GF/C unifilter plate and wash to remove unincorporated ATP.
- Quantify the amount of incorporated radiolabel using a scintillation counter.
- Calculate the percentage of kinase inhibition for each BMS-777607 concentration relative to the vehicle control.



• Determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay (for Ki Determination)

TR-FRET assays are a common method for quantifying the binding affinity (Ki) of a compound to a kinase in a homogeneous format.

Objective: To determine the dissociation constant (Ki) of BMS-777607 for its target kinase.

Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket by the inhibitor. This displacement leads to a decrease in the FRET signal between a lanthanide-labeled antibody bound to the kinase and the fluorescent tracer.

Materials:

- Tagged recombinant kinase (e.g., His-tagged or GST-tagged c-Met)
- Lanthanide-labeled anti-tag antibody (e.g., Eu-anti-His or Tb-anti-GST)
- Fluorescently labeled ATP-competitive tracer
- Assay buffer
- BMS-777607 stock solution (in DMSO)
- Microplate reader capable of TR-FRET measurements

Procedure:

- Prepare serial dilutions of BMS-777607 in DMSO.
- In a microplate, combine the tagged kinase and the lanthanide-labeled antibody in the assay buffer and incubate to allow for antibody-kinase binding.
- Add the diluted BMS-777607 or DMSO (vehicle control) to the wells.

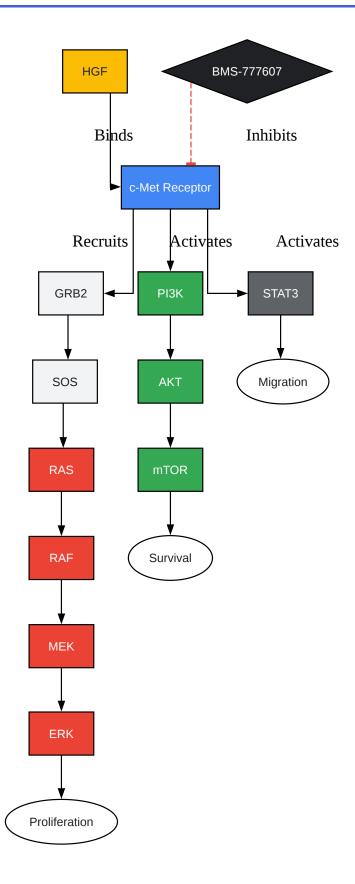


- Add the fluorescent tracer to all wells to initiate the binding competition.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths and a time delay to reduce background fluorescence.
- Calculate the emission ratio (acceptor/donor).
- Determine the IC50 value from the dose-response curve of the emission ratio versus the inhibitor concentration.
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which requires the known Kd of the tracer and the concentrations of the tracer and ATP used in the assay.

Signaling Pathways and Experimental Workflows c-Met Signaling Pathway

BMS-777607 exerts its effects by inhibiting the c-Met receptor tyrosine kinase, which is a key component of a complex signaling network. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, leading to the activation of several downstream pathways that regulate cell proliferation, survival, migration, and invasion.





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Caption: c-Met Signaling Pathway and Inhibition by BMS-777607.



Experimental Workflow for Kinase Inhibition Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor like BMS-777607 across a panel of kinases.



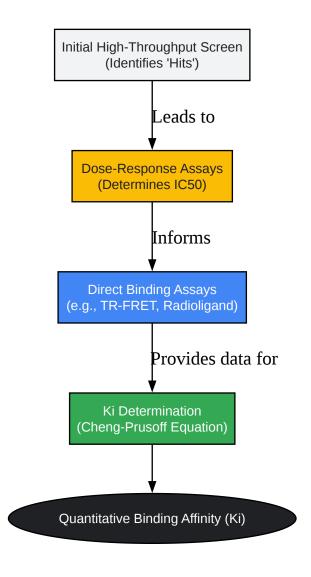
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Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Logical Relationship of Binding Affinity Determination

The determination of a compound's binding affinity involves a logical progression from initial screening to precise quantitative measurement.





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Caption: Logical Flow for Determining Binding Affinity.

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References

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